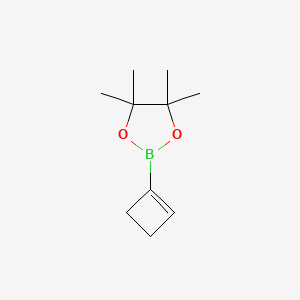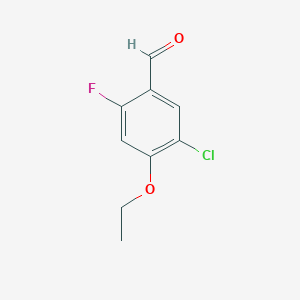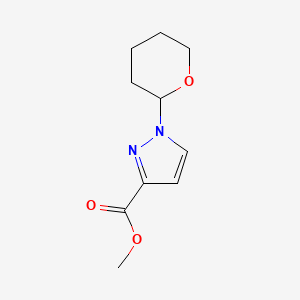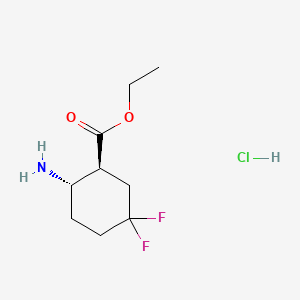
2-(Cyclobuten-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclobuten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative characterized by its unique structure, which includes a cyclobutenyl group attached to a tetramethyl-dioxaborolane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobuten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclobutenyl halides with boronic acids or boronic esters under suitable conditions. One common method is the Miyaura borylation reaction, which uses palladium catalysts and suitable ligands to facilitate the coupling of cyclobutenyl halides with boronic acids.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure high efficiency and purity. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal waste and high reproducibility.
化学反应分析
Types of Reactions: 2-(Cyclobuten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be performed to convert the boronic acid to boronic esters or borohydrides.
Substitution: The cyclobutenyl group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts like palladium or platinum.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and suitable bases like potassium carbonate are often employed.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Borates: Resulting from further oxidation of boronic esters.
Cross-Coupled Products: Resulting from Suzuki-Miyaura cross-coupling reactions.
科学研究应用
2-(Cyclobuten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound's unique structure makes it useful in the development of advanced materials with specific properties.
Medicinal Chemistry: It is used in the design and synthesis of new drug candidates, particularly in the development of boron-based drugs.
作用机制
The mechanism by which 2-(Cyclobuten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable boronic esters and borates, which can act as intermediates in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with organic substrates to facilitate the formation of new chemical bonds.
相似化合物的比较
Boronic Acids: Similar in structure but lack the cyclobutenyl group.
Boronic Esters: Derivatives of boronic acids with different substituents.
Dioxaborolanes: Other dioxaborolane derivatives with different substituents.
Uniqueness: 2-(Cyclobuten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclobutenyl group, which imparts distinct reactivity and stability compared to other boronic acid derivatives. This makes it particularly useful in specific synthetic applications where the cyclobutenyl group can participate in unique chemical transformations.
属性
IUPAC Name |
2-(cyclobuten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO2/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-8/h6H,5,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTZEZDNMMMYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl (4AR,7AS)-1,2,3,4,5,6,7,7A-octahydrocyclopenta[B]pyridine-4A-carboxylate](/img/structure/B15362291.png)

![6,7-Dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B15362314.png)
![(1R)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B15362318.png)

![[(3aS,4R,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B15362331.png)

![6-Bromo-8-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B15362350.png)
![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B15362353.png)
![ethyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B15362360.png)

![5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B15362367.png)
![[(1S,2S)-2-aminocyclobutyl]methanol;hydrochloride](/img/structure/B15362370.png)

